molecular formula C12H20O3 B2535698 8-oxo-3,7-Dimethyl-6E-octenyl acetate CAS No. 79763-09-0; 96740-50-0

8-oxo-3,7-Dimethyl-6E-octenyl acetate

Cat. No.: B2535698
CAS No.: 79763-09-0; 96740-50-0
M. Wt: 212.289
InChI Key: HEUSWAZSUJSVCG-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-oxo-3,7-Dimethyl-6E-octenyl acetate, with the molecular formula C12H20O3, is a specialized organic compound of interest in chemical ecology and synthetic chemistry research . It is classified among the short fatty esters (SFE 12:2;O) according to the LIPID MAPS classification system . The compound is recognized in scientific literature as a semiochemical, meaning it is studied for its role in the chemical communication systems of organisms . In the field of synthetic chemistry, the structural motifs present in this molecule are relevant for investigating selective oxidation reactions. Studies on similar natural compounds, such as farnesyl acetate, have shown that methyltrioxorhenium (MTO)/H2O2 systems can achieve good regio- and stereoselectivity during oxyfunctionalization, which is a valuable protocol for obtaining molecules used in fragrances, flavors, and therapeutically active substances . This makes this compound a potential synthon or intermediate for the synthesis of fine chemicals. This product is presented as part of a collection of rare and unique chemicals for early discovery research and is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyer assumes responsibility to confirm product identity and/or purity, as no analytical data is collected for this product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3,7-dimethyl-8-oxooct-6-enyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-10(7-8-15-12(3)14)5-4-6-11(2)9-13/h6,9-10H,4-5,7-8H2,1-3H3/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUSWAZSUJSVCG-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C=O)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC/C=C(\C)/C=O)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Flavoring Agents

One of the primary applications of 8-Oxo-3,7-Dimethyl-6E-octenyl acetate is as a flavoring agent in the food industry. Its volatile nature allows it to impart a fruity or floral aroma to food products. The compound has been evaluated for its safety and efficacy as a flavoring substance, with studies indicating that it does not raise significant safety concerns when used within established guidelines.

Case Study: Flavor Profile Enhancement

A study conducted on various flavoring compounds demonstrated that incorporating this compound into fruit-flavored beverages significantly enhanced the overall sensory profile. The compound was noted for its ability to balance sweetness and acidity, making it a valuable addition to formulations targeting consumer preferences.

Fragrance Formulations

In the fragrance industry, this compound serves as a key ingredient due to its pleasant scent characteristics. It is often used in perfumes and personal care products to create complex fragrance profiles.

Case Study: Perfume Composition

Research on perfume compositions highlighted the role of this compound in creating long-lasting fragrances. In a comparative analysis of various fragrance formulations, those containing this compound exhibited enhanced stability and diffusion characteristics over time.

Biological Activities

Recent studies have explored the biological activities of this compound, particularly its potential antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases.

Case Study: Antioxidant Activity

In vitro experiments assessing the antioxidant capacity of this compound demonstrated significant free radical scavenging activity. This suggests possible applications in health supplements or functional foods aimed at promoting overall health.

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Flavoring AgentsUsed to enhance flavor profiles in food productsImproved sensory profiles in fruit beverages
Fragrance FormulationsKey ingredient in perfumes and personal care productsEnhanced stability and diffusion in perfume compositions
Biological ActivitiesPotential antioxidant propertiesSignificant free radical scavenging activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl Acetate

  • Molecular Formula : C₈H₁₄O₂ (vs. C₁₂H₂₀O₃ for 8-oxo-3,7-dimethyl-6E-octenyl acetate).
  • Functional Groups : Cyclohexyl acetate lacks the oxo and unsaturated bonds present in the target compound.
  • Physical Properties: Boiling Point: ~175°C (estimated for cyclohexyl acetate) . LogP (Octanol/Water Partition Coefficient): ~2.5, indicating moderate lipophilicity . Polar Surface Area (TPSA): 26.3 Ų, suggesting moderate membrane permeability .
  • Applications : Used in perfumes and flavorings due to its floral aroma. The oxo and unsaturated groups in this compound may enhance its binding to biological targets or alter its volatility .

Vinyl Acetate

  • Molecular Formula : C₄H₆O₂ (simpler structure than the target compound).
  • Functional Groups : Contains a reactive vinyl group but lacks methyl substituents and oxo groups.
  • Physical Properties :
    • Boiling Point: 72°C, significantly lower than the likely boiling point of this compound due to the latter’s larger size and functional complexity .
  • Applications : Primarily used in polymer production (e.g., polyvinyl acetate). The unsaturated backbone of this compound could confer reactivity in copolymerization or cross-linking reactions .

Medroxyprogesterone Acetate

  • Molecular Complexity : A steroidal acetate with a fused-ring system, contrasting with the linear structure of this compound.
  • Functional Groups : Both compounds share an acetate group, but medroxyprogesterone acetate includes ketone and hydroxyl groups in a steroid framework.
  • Applications : Used pharmaceutically for hormone therapy. The linear structure of this compound may limit its bioactivity compared to steroidal analogs .

Isobutyl Acetate

  • Structure : A branched acetate ester with a simpler alkyl chain.
  • Reactivity : Undergoes hydrolysis and condensation reactions typical of esters. The oxo group in this compound may increase its susceptibility to nucleophilic attack at the carbonyl carbon .
  • Detection : Like isobutyl acetate, the target compound could be identified via hydroxylamine hydrochloride and FeCl₃ tests for esters .

Key Structural and Functional Differences

Property This compound Cyclohexyl Acetate Vinyl Acetate
Molecular Formula C₁₂H₂₀O₃ C₈H₁₄O₂ C₄H₆O₂
Key Functional Groups Oxo, acetate, unsaturated bond Acetate, cyclohexyl Vinyl, acetate
LogP (Estimated) ~3.0–4.0 (higher lipophilicity) 2.5 0.7
Potential Applications Fragrance, pharmaceutical intermediates Perfumes, flavors Polymer synthesis

Q & A

Q. How can lipidomic profiling techniques elucidate the compound’s role in membrane dynamics or signaling pathways?

  • Methodological Answer : Integrate untargeted lipidomics (LC-HRMS) with molecular dynamics simulations to study interactions with lipid bilayers. Key steps:
  • Extract lipids from model membranes (e.g., POPC vesicles) post-incubation with the compound.
  • Map perturbations in lipid packing via differential scanning calorimetry (DSC) .
  • Correlate findings with fluorescence anisotropy measurements of membrane fluidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-oxo-3,7-Dimethyl-6E-octenyl acetate
Reactant of Route 2
Reactant of Route 2
8-oxo-3,7-Dimethyl-6E-octenyl acetate

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